3,4,5-Trifluorobenzoyl chloride

Description

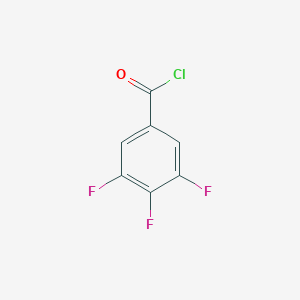

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNCQNKZIQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938991 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-26-7, 17787-26-7 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a valuable building block in organic synthesis. Its trifluorinated phenyl ring imparts unique electronic properties and can enhance the metabolic stability and bioactivity of target molecules, making it a reagent of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, complete with experimental protocols and spectral data to support its application in research and development.

Chemical and Physical Properties

This compound is a combustible and corrosive liquid that requires careful handling. Key physical and identifying properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 177787-26-7 | |

| Molecular Formula | C₇H₂ClF₃O | |

| Molecular Weight | 194.54 g/mol | |

| Boiling Point | 173-174 °C (lit.) | |

| Density | 1.4850 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4900 (lit.) | |

| InChI | 1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| SMILES | O=C(Cl)c1cc(F)c(F)c(F)c1 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show a single signal for the two equivalent aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Triplet (t) | 2H | Aromatic CH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the fluorinated aromatic ring. The carbon atoms directly bonded to fluorine will exhibit splitting.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C =O |

| ~150 (ddd) | C -F (C4) |

| ~140 (ddd) | C -F (C3, C5) |

| ~130 (t) | C -COCl (C1) |

| ~115 (t) | C -H (C2, C6) |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is expected to show two signals corresponding to the different fluorine environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -130 to -135 | Doublet (d) | F (C4) |

| -160 to -165 | Triplet (t) | F (C3, C5) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum will be dominated by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 - 1800 (s) | C=O stretch (acyl chloride) |

| ~1600, ~1480 (m) | C=C stretch (aromatic) |

| ~1200 - 1000 (s) | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 194 | [M]⁺ (Molecular ion) |

| 159 | [M - Cl]⁺ |

| 131 | [M - Cl - CO]⁺ |

Synthesis of this compound

This compound is typically synthesized from 3,4,5-trifluorobenzoic acid by reaction with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene. The following is a detailed protocol adapted from the synthesis of the analogous 2,3,4,5-tetrafluorobenzoyl chloride.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trifluorobenzoic acid.

-

Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Applications

This compound is a reactive acylating agent and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.

Reaction with Amines (Amide Formation)

The reaction with primary or secondary amines yields the corresponding N-substituted 3,4,5-trifluorobenzamides. These amides are often of interest in medicinal chemistry due to their potential biological activity.

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction with Alcohols (Ester Formation)

This compound reacts with alcohols in the presence of a base to form the corresponding esters.

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ester by column chromatography.

An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride for Drug Development Professionals

For researchers, scientists, and professionals in drug development, 3,4,5-Trifluorobenzoyl chloride is a key chemical intermediate. Its trifluorinated phenyl ring offers unique electronic properties and can enhance the metabolic stability and bioactivity of target molecules. This document provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and general synthetic protocols.

Core Chemical Identity and Properties

The IUPAC name for this compound is This compound .[1][2] It consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a benzoyl chloride functional group at position 1.

The structure of this compound is as follows:

Chemical Formula: C₇H₂ClF₃O[1]

SMILES String: Fc1cc(cc(F)c1F)C(Cl)=O[3]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 194.54 g/mol [2][3] |

| Boiling Point | 173-174 °C[3][4] |

| Density | 1.4850 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.4900[3][4] |

| CAS Number | 177787-26-7[1][3] |

Experimental Protocols for Synthesis

Below is a representative experimental protocol adapted from the synthesis of the closely related compound, 2,3,4,5-Tetrafluorobenzoyl chloride, which illustrates a common and effective method using triphosgene. This method is noted for its high yield and the use of a safer alternative to gaseous phosgene.

Representative Synthesis using Triphosgene:

This protocol describes the conversion of a fluorinated benzoic acid to its corresponding benzoyl chloride using triphosgene as the chlorinating agent and DMF as a catalyst.

Materials:

-

Fluorinated benzoic acid (e.g., 3,4,5-Trifluorobenzoic acid)

-

Triphosgene (BTC)

-

1,2-Dichloroethane

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

The flask is charged with triphosgene (0.37 equivalents relative to the acid) and 1,2-dichloroethane.

-

The mixture is heated to approximately 80 °C (353 K).

-

A solution of the fluorinated benzoic acid (1 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane is prepared.

-

This solution is added dropwise to the heated triphosgene mixture over a period of 1 hour at 80 °C.

-

The reaction mixture is then stirred for an additional 4 hours at the same temperature.

-

After cooling to 0 °C (273 K), the mixture is filtered to remove any unreacted solid triphosgene.

-

The resulting filtrate contains the desired benzoyl chloride product, which can be analyzed by Gas Chromatography (GC) and may be used directly or purified further by distillation.

Logical Determination of IUPAC Name

The IUPAC name of an aromatic compound like this compound is determined by a systematic process. The following diagram illustrates the logical workflow for arriving at the correct nomenclature from its chemical structure.

References

An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride

CAS Number: 177787-26-7

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoyl chloride, a key fluorinated building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound is a reactive acyl chloride featuring a trifluorinated phenyl ring. The fluorine substituents significantly influence the molecule's electrophilicity and its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 177787-26-7 | |

| Molecular Formula | C₇H₂ClF₃O | |

| Molecular Weight | 194.54 g/mol | |

| Boiling Point | 173-174 °C (lit.) | |

| Density | 1.4850 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4900 (lit.) | |

| InChI Key | YRUNCQNKZIQTEO-UHFFFAOYSA-N | [1] |

| SMILES | O=C(Cl)c1cc(F)c(F)c(F)c1 | [1] |

Spectroscopic Data

Table 2: Predicted and Characteristic Spectroscopic Data

| Spectrum | Predicted/Characteristic Peaks |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), likely a triplet or a more complex multiplet due to H-F coupling. |

| ¹³C NMR | Carbonyl carbon (C=O) signal expected around δ 165-175 ppm. Aromatic carbons will show complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Signals for the fluorine atoms on the aromatic ring are expected. Their chemical shifts and coupling constants would be indicative of their positions relative to each other and the carbonyl group. |

| FT-IR (cm⁻¹) | Strong C=O stretch for the acyl chloride expected around 1750-1800 cm⁻¹. C-F stretching bands in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak at ~194 and ~196 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of Cl (M-35/37) and CO (M-28). |

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid. The conversion is achieved using a chlorinating agent. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

General Experimental Protocol: Synthesis of Benzoyl Chlorides from Benzoic Acids

This protocol describes a general method for the conversion of a benzoic acid to its corresponding benzoyl chloride using thionyl chloride and can be adapted for the synthesis of this compound from 3,4,5-Trifluorobenzoic acid.

Materials:

-

Substituted Benzoic Acid (e.g., 3,4,5-Trifluorobenzoic acid)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic)

-

Anhydrous dichloromethane (DCM, optional solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), the substituted benzoic acid is placed. The reaction can be run neat or in an anhydrous solvent like DCM.

-

Addition of Reagents: An excess of thionyl chloride (typically 2-5 equivalents) is added to the benzoic acid. A catalytic amount of DMF (a few drops) is then carefully added.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

As a highly reactive acyl chloride, this compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluorinated phenyl ring can impart desirable properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

The primary reaction of this compound is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile. Its most common application is in the formation of amide bonds through reaction with primary or secondary amines.

Application in Amide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. This compound serves as an excellent reagent for introducing the 3,4,5-trifluorobenzoyl moiety into molecules containing an amine functional group.

This protocol outlines the general steps for the synthesis of an amide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Reaction Setup: The amine is dissolved in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Base: A base (typically 1.1-1.5 equivalents) is added to the amine solution to neutralize the HCl byproduct that will be formed.

-

Addition of Acyl Chloride: this compound (typically 1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 16 hours. The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is then transferred to a separatory funnel and the organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution to remove any remaining acid, and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude amide is then purified, typically by column chromatography or recrystallization.[2]

Known Application in Drug Discovery

While specific examples in publicly accessible literature are limited, this compound has been cited as a reactant in the synthesis of complex molecules with potential pharmaceutical applications. For instance, it is used to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a molecule with a scaffold that is of interest in medicinal chemistry.

Visualized Experimental Workflow

The following diagram illustrates the general logical workflow for the synthesis of an amide using this compound, as detailed in the experimental protocol above.

Caption: General experimental workflow for amide synthesis.

Safety Information

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a valuable fluorinated building block in organic and medicinal chemistry. Its high reactivity as an acylating agent makes it a key intermediate for the synthesis of complex amides and other derivatives. While detailed, publicly available experimental data for this specific isomer is limited, its chemical behavior can be reliably predicted from general principles of acyl chloride chemistry. The strategic incorporation of the 3,4,5-trifluorophenyl moiety through this reagent offers a powerful tool for modulating the properties of molecules in drug discovery and materials science.

References

Synthesis of 3,4,5-Trifluorobenzoyl Chloride from 3,4,5-Trifluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trifluorobenzoyl chloride from 3,4,5-trifluorobenzoic acid, a key transformation in the development of fluorinated pharmaceuticals and advanced materials. This document details the most common and effective methodologies, offering a comparative analysis to aid in reagent selection and process optimization.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluorinated phenyl ring can impart desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The conversion of the relatively stable 3,4,5-trifluorobenzoic acid to the highly reactive acyl chloride is a critical step in its utilization for the formation of amides, esters, and other derivatives.

The primary methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate, or BTC). The choice of reagent is often dictated by factors such as reaction scale, desired purity, and safety considerations. This guide will explore these three common methods in detail.

Comparative Analysis of Synthetic Methods

The selection of a chlorinating agent for the synthesis of this compound is a critical step that influences yield, purity, and scalability. While specific quantitative data for the synthesis of this compound is not extensively reported, the data for the closely related 2,3,4,5-tetrafluorobenzoyl chloride provides a strong basis for comparison and is presented below. The reaction conditions and yields are expected to be analogous for the trifluoro-substituted compound.

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%)* |

| Thionyl Chloride | Excess | Catalytic DMF | None (neat) | 90-95 | 1.5 hours | ~96 |

| Oxalyl Chloride | 1.1 : 1 | Catalytic DMF | Dichloromethane | Room Temperature | Overnight | High (not specified) |

| Triphosgene | 0.37 : 1 | 5 mol% DMF | 1,2-Dichloroethane | 80 | 4 hours | up to 95[1] |

*Yields are based on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and are expected to be similar for this compound.

Reaction Mechanisms and Pathways

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride, oxalyl chloride, or triphosgene is often catalyzed by N,N-dimethylformamide (DMF). The catalyst reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent. This intermediate then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion.

Diagram: Catalytic Cycle with Thionyl Chloride and DMF

Caption: Catalytic cycle for the formation of acyl chloride using thionyl chloride and DMF.

Diagram: Catalytic Cycle with Oxalyl Chloride and DMF

Caption: Catalytic cycle for acyl chloride synthesis with oxalyl chloride and DMF.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of fluorinated benzoyl chlorides and are expected to be effective for the preparation of this compound.

Method 1: Synthesis using Thionyl Chloride

This method is well-suited for large-scale synthesis where a high yield is desired.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).

-

To the flask, add 3,4,5-trifluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Method 2: Synthesis using Oxalyl Chloride

This method employs milder conditions and is often preferred for smaller-scale reactions or with sensitive substrates.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a fume hood, dissolve 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

To the stirred solution, add oxalyl chloride (approximately 1.1-1.5 equivalents) dropwise at room temperature.

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops). Vigorous gas evolution (CO, CO₂) will be observed.

-

Stir the reaction mixture at room temperature overnight.

-

Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude product.

-

The crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Method 3: Synthesis using Triphosgene (BTC)

Triphosgene is a safer, solid alternative to phosgene gas and offers high yields under relatively mild conditions.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

In a fume hood, charge a multi-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser, with triphosgene (approximately 0.37 equivalents) and anhydrous 1,2-dichloroethane.

-

Heat the mixture to 80°C.

-

In a separate flask, prepare a solution of 3,4,5-trifluorobenzoic acid and a catalytic amount of DMF (approximately 5 mol% relative to the acid) in anhydrous 1,2-dichloroethane.

-

Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour.

-

Continue stirring the reaction mixture at 80°C for an additional 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If any unreacted triphosgene is present, it can be removed by filtration.

-

The product in the filtrate can be used directly or purified by vacuum distillation.[1]

Experimental Workflow

The general workflow for the synthesis of this compound from 3,4,5-trifluorobenzoic acid is outlined below.

Diagram: General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification and Characterization

The primary method for purifying this compound is fractional distillation under reduced pressure. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the reactive nature of acyl chlorides, it is crucial to handle the product under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Chlorinating agents such as thionyl chloride, oxalyl chloride, and triphosgene are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

The reactions produce corrosive and toxic gases (HCl, SO₂, CO, CO₂). A gas scrubber should be used to neutralize these byproducts.

-

Acyl chlorides are moisture-sensitive and corrosive. Handle and store under anhydrous conditions.

References

Reactivity of 3,4,5-Trifluorobenzoyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,4,5-trifluorobenzoyl chloride with various nucleophiles. Due to the electron-withdrawing effects of the three fluorine atoms on the aromatic ring, this compound exhibits high reactivity, making it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details its reactions with common nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts acylations). While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide draws upon established principles of organic chemistry and data from the closely related and highly studied 2,3,4,5-tetrafluorobenzoyl chloride to provide robust theoretical and practical guidance.

Core Concepts: The Influence of Fluorine Substitution on Reactivity

The reactivity of this compound is fundamentally governed by the strong electron-withdrawing nature of the fluorine atoms. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. Consequently, this compound is a potent acylating agent, often enabling reactions to proceed under milder conditions and with higher yields compared to its non-fluorinated counterpart, benzoyl chloride.

The presence of the trifluorophenyl moiety can also impart desirable properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are of particular interest in drug discovery and development.

Reactions with Nucleophiles

Acylation of Amines

Primary and secondary amines readily react with this compound in a nucleophilic acyl substitution reaction to form the corresponding N-substituted 3,4,5-trifluorobenzamides. The reaction is typically rapid and exothermic. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

dot

Caption: General reaction pathway for the acylation of amines.

Acylation of Alcohols and Phenols

Alcohols and phenols react with this compound to yield the corresponding 3,4,5-trifluorobenzoate esters. These reactions are generally slower than the acylation of amines and often require a catalyst and/or heating. Common catalysts include pyridine and 4-dimethylaminopyridine (DMAP), which can act as nucleophilic catalysts by forming a highly reactive N-acylpyridinium intermediate. As with amine acylation, a base is necessary to scavenge the HCl produced.

dot

Caption: Catalyzed acylation of alcohols and phenols.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts reaction.[1] This electrophilic aromatic substitution reaction introduces the 3,4,5-trifluorobenzoyl group onto the aromatic ring, forming an aryl ketone. The reaction proceeds through the formation of a highly electrophilic acylium ion. The aromatic substrate must be sufficiently activated (i.e., not strongly deactivated by electron-withdrawing groups) for the reaction to proceed effectively.

dot

Caption: Mechanism of Friedel-Crafts acylation.

Quantitative Data

Specific quantitative data for the reactivity of this compound is limited in publicly accessible literature. However, the reactivity is expected to be comparable to or slightly less than that of 2,3,4,5-tetrafluorobenzoyl chloride due to the presence of one fewer electron-withdrawing fluorine atom. The following table provides a qualitative comparison of the reactivity of various benzoyl chlorides.

| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |

| This compound | Very High | Enhanced reactivity, imparts unique properties to products. | Higher cost, moisture sensitive. |

| 2,3,4,5-Tetrafluorobenzoyl Chloride | Very High | Enhanced reactivity, imparts unique properties (metabolic stability, lipophilicity), high yields.[2] | Higher cost, potential for side reactions with sensitive substrates if not controlled.[2] |

| Benzoyl Chloride | High | Readily available, lower cost, well-established reactivity.[2] | Less reactive than its fluorinated analogs, may require harsher conditions.[2] |

| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost.[2] | Volatile, highly corrosive, can be too reactive leading to poor selectivity.[2] |

Experimental Protocols

The following are general experimental protocols for acylation reactions. Note: These protocols are based on procedures for the highly reactive 2,3,4,5-tetrafluorobenzoyl chloride and should be adapted and optimized for this compound.[3][4] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All glassware, solvents, and reagents should be anhydrous, as this compound is sensitive to moisture.

General Protocol for the Acylation of a Primary Amine

dot

Caption: Experimental workflow for amine acylation.

Materials:

-

Primary amine

-

This compound

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard work-up and purification reagents

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate to remove any hydrolyzed acyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

General Protocol for the Acylation of an Alcohol

Caption: Experimental workflow for Friedel-Crafts acylation.

Materials:

-

Aromatic compound (arene)

-

This compound

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent

-

Standard work-up and purification reagents

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the aromatic compound (1.0 equivalent) dropwise to the stirred suspension.

-

Slowly add this compound (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be necessary for less reactive arenes.

-

Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

Purify the product by column chromatography, distillation, or recrystallization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Reactions involving this reagent should be carried out under anhydrous conditions to prevent hydrolysis to 3,4,5-trifluorobenzoic acid.

Conclusion

This compound is a highly reactive and versatile acylating agent with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity, driven by the strong electron-withdrawing nature of the fluorine substituents, allows for efficient acylation of a wide range of nucleophiles under relatively mild conditions. While specific, detailed research on this particular reagent is not as prevalent as for its tetrafluorinated analog, the principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.

References

physical properties of 3,4,5-Trifluorobenzoyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3,4,5-Trifluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines its boiling point and density, supported by detailed experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and for purification processes. The experimentally determined values for its boiling point and density are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 173-174 °C | At standard atmospheric pressure |

| Density | 1.4850 g/mL | At 25 °C |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid chemical compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure. A common and accurate method for its determination is distillation.[1]

Methodology: Simple Distillation [2]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound (typically a few milliliters) and a boiling chip or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle or an oil bath.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the collection flask. The temperature is recorded when the vapor temperature stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[3] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[2]

-

Data Recording: The temperature range over which the liquid distills is recorded as the boiling point range. For a pure substance, this range is typically narrow (1-2 °C).

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Digital Density Meter (Oscillating U-tube) [4][5]

This method is based on the ASTM D4052 and ASTM D7777 standards and provides high precision with a small sample volume.[4][6]

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used.[4] The instrument measures the change in the oscillation frequency of the U-tube when it is filled with the sample liquid.[5]

-

Calibration: The instrument is first calibrated with two standards of known density, typically dry air and deionized water.

-

Sample Introduction: A small volume (approximately 1-2 mL) of this compound is injected into the thermostatted cell of the density meter, ensuring no air bubbles are present.[6]

-

Measurement: The instrument maintains the sample at a constant temperature (e.g., 25 °C). The oscillation period of the U-tube containing the sample is measured. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density.[4]

-

Data Recording: The density value, along with the measurement temperature, is recorded. The procedure is typically repeated to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid chemical such as this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. vernier.com [vernier.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

3,4,5-Trifluorobenzoyl chloride molecular weight and formula

An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical overview of this compound, focusing on its fundamental molecular properties.

Core Molecular Data

The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₂ClF₃O[1][2][3] |

| Molecular Weight | 194.54 g/mol [2][3][4] |

| CAS Number | 177787-26-7[1][4] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name and its corresponding molecular formula and weight.

References

Spectroscopic Analysis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trifluorobenzoyl chloride (C₇H₂ClF₃O, CAS No: 177787-26-7), a key intermediate in various chemical syntheses.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data based on its chemical structure with established spectroscopic principles and detailed experimental protocols. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

Chemical Formula: C₇H₂ClF₃O

-

Molecular Weight: 194.54 g/mol [1]

-

Appearance: Liquid (predicted)

-

Boiling Point: 173-174 °C

-

Density: 1.4850 g/mL at 25 °C

-

Refractive Index: n20/D 1.4900

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 7.8 | Triplet (t) | ~2-3 Hz (⁴JHF) | Aromatic C-H |

| ¹³C | ~165 | Singlet (s) | - | C=O (carbonyl) |

| ~150 | Doublet of Doublets (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz | C-F (C3, C5) | |

| ~140 | Triplet (t) | ¹JCF ≈ 250 Hz | C-F (C4) | |

| ~130 | Singlet (s) | - | C-COCl | |

| ~115 | Triplet (t) | ²JCF ≈ 20 Hz | C-H | |

| ¹⁹F | -130 to -140 | Multiplet (m) | - | Aromatic C-F |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1780 - 1750 | Strong | C=O Stretch | Acyl Chloride |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | Strong | C-F Stretch | Aryl Fluoride |

| 900 - 650 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |

| 800 - 600 | Medium | C-Cl Stretch | Acyl Chloride |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 194/196 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 159 | High | [M-Cl]⁺ (Loss of chlorine radical) |

| 131 | Medium | [M-Cl-CO]⁺ (Loss of chlorine and carbon monoxide) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra, which can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the compound's identity.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume of the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are introduced into the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion (M⁺).

-

The excess energy can cause the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

understanding the electrophilicity of fluorinated benzoyl chlorides

An In-Depth Technical Guide to the Electrophilicity of Fluorinated Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of fluorinated benzoyl chlorides, a class of reagents of significant interest in organic synthesis, materials science, and pharmaceutical development. The introduction of fluorine atoms onto the benzoyl chloride scaffold dramatically influences the reactivity of the acyl chloride moiety, offering a tunable parameter for controlling reaction kinetics and accessing novel molecular architectures. This document details the electronic effects of fluorine substitution, presents quantitative reactivity data, outlines key experimental protocols, and provides visual representations of reaction mechanisms and workflows.

Introduction: The Impact of Fluorine on Electrophilicity

Benzoyl chloride is a cornerstone acylating agent in organic chemistry, valued for its ability to introduce the benzoyl group into a wide range of molecules.[1] Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is susceptible to attack by nucleophiles. The substitution of hydrogen atoms with fluorine on the aromatic ring provides a powerful tool to modulate this electrophilicity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbon.[2] This effect enhances the carbon's susceptibility to nucleophilic attack, thereby increasing the compound's reactivity. However, fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. The interplay between these opposing electronic effects is highly dependent on the position and number of fluorine substituents, leading to a nuanced reactivity profile across different isomers.

Quantitative Analysis of Reactivity

The impact of substituents on the reactivity of benzoyl chlorides can be quantitatively assessed through kinetic studies, most commonly solvolysis reactions. The rate constants from these studies provide a direct measure of the electrophilicity of the carbonyl carbon.

Solvolysis Rate Constants

The solvolysis of substituted benzoyl chlorides in various solvent systems reveals the electronic influence of the substituents. Electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the nucleophilic attack, while electron-donating groups have the opposite effect.

| Acyl Halide | Substituent | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate | Reference |

| Benzoyl Fluoride | H | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 | [3] |

| Benzoyl Chloride | H | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 | [3] |

| p-Nitrobenzoyl Fluoride | p-NO₂ | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 | [3] |

| p-Nitrobenzoyl Chloride | p-NO₂ | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 | [3] |

| p-Methoxybenzoyl Chloride | p-OMe | 97% HFIP/H₂O | 25 | 5.98 x 10⁻² | - | [4][5] |

| p-Methylbenzoyl Chloride | p-Me | 97% HFIP/H₂O | 25 | 1.47 x 10⁻³ | - | [4] |

| p-Chlorobenzoyl Chloride | p-Cl | 97% HFIP/H₂O | 25 | 3.21 x 10⁻⁴ | - | [4][5] |

HFIP = Hexafluoroisopropanol

The data clearly shows that benzoyl chloride is significantly more reactive than benzoyl fluoride, highlighting the superior leaving group ability of the chloride ion over the fluoride ion.[3] Furthermore, electron-withdrawing groups like the nitro group enhance the electrophilicity and accelerate the reaction for both chlorides and fluorides.[3] Computational studies have shown that a p-fluoro substituent can actually destabilize the benzoyl cation in the gas phase, indicating the complexity of its electronic contribution.[4]

Hammett Relationship

The Hammett equation, log(k/k₀) = ρσ, provides a framework for correlating reaction rates with substituent electronic properties.[6][7] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. For nucleophilic attack on benzoyl chlorides, a positive ρ value is expected, as electron-withdrawing groups (positive σ values) accelerate the reaction. Studies on the solvolysis of substituted benzoyl chlorides often utilize Hammett plots to elucidate reaction mechanisms.[4][8] A linear Hammett plot suggests a consistent mechanism across the series of substituted reactants.

Reaction Mechanisms and Logical Workflows

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. This mechanism is generally a two-step process involving the formation of a tetrahedral intermediate.

Nucleophilic Acyl Substitution

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond.

Caption: General mechanism for nucleophilic acyl substitution.

The presence of electron-withdrawing fluorine atoms on the aryl ring (R = fluorinated phenyl) enhances the rate of the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon.

Logical Relationship: Substituent Effects on Reactivity

The position of the fluorine substituent dictates the balance between its inductive and resonance effects, thereby influencing the overall electrophilicity and reaction rate.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of 3,4,5-Trifluorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-trifluorobenzoyl chloride in common organic solvents. A thorough understanding of its solubility is crucial for its effective application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines the compound's qualitative solubility, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a logical workflow for assessing its solubility.

Core Concepts: Reactivity and Solubility

This compound is a highly reactive acylating agent. Its reactivity, particularly towards nucleophiles, is a critical factor when considering its solubility. As with other acyl chlorides, it reacts exothermically with protic solvents such as water, alcohols, and amines.[1][2] This reactivity leads to the formation of 3,4,5-trifluorobenzoic acid, corresponding esters, or amides, respectively, rather than simple dissolution.[1][2] Consequently, true solubility can only be meaningfully evaluated in aprotic, inert organic solvents.

Due to its high reactivity with water, this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] Appropriate safety precautions, such as handling in a fume hood and using personal protective equipment, are mandatory.[4][5]

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Remarks |

| Aprotic, Nonpolar | Hexane, Toluene, Benzene | Soluble | Good solubility is expected due to the non-polar nature of the solvent and the aromatic ring of the solute. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Diethyl ether, Tetrahydrofuran (THF), Ethyl acetate, Acetonitrile | Soluble | These solvents are commonly used for reactions involving acyl chlorides, indicating good solubility.[1][6][7] |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Amines (e.g., Triethylamine) | Reactive | Reacts vigorously and exothermically to form the corresponding carboxylic acid, ester, or amide.[1][2][8] Not a true solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for determining the quantitative solubility of this compound in a given aprotic organic solvent. The gravimetric method described is a standard approach for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, acetonitrile)

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Dry glassware (vials with screw caps, volumetric flasks, pipettes)

-

Syringe filters (PTFE, 0.22 µm)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator over a drying agent.[2]

-

Ensure the selected solvent is anhydrous. Use commercially available anhydrous solvents or freshly distill from an appropriate drying agent.[9]

-

Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis from atmospheric moisture.[9]

-

-

Sample Preparation:

-

Add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to a pre-weighed, dry glass vial.

-

Add an excess amount of this compound to the solvent to create a saturated solution with visible undissolved solid.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout this period.

-

-

Sample Withdrawal and Analysis:

-

Allow the mixture to settle for a few hours at the constant temperature to let the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a PTFE filter. This prevents the precipitation of the solute during transfer.

-

Dispense the filtered supernatant into a pre-weighed, dry vial.

-

Determine the mass of the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

-

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available for any spills or residual material.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination of this compound.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. fiveable.me [fiveable.me]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

Methodological & Application

Application of 3,4,5-Trifluorobenzoyl Chloride in Peptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the modification of the N-terminus of a peptide is a critical strategy for modulating its biological activity, stability, and pharmacokinetic properties. N-terminal capping can prevent enzymatic degradation, alter receptor binding affinity, and introduce functionalities for specific applications. 3,4,5-Trifluorobenzoyl chloride is a versatile reagent that can be employed for the N-terminal capping of peptides, introducing a trifluorobenzoyl group. This modification can serve multiple purposes, including the introduction of a ¹⁹F NMR probe for structural and binding studies, enhancement of metabolic stability, and alteration of the peptide's lipophilicity.

This document provides detailed application notes and a proposed protocol for the use of this compound in solid-phase peptide synthesis (SPPS).

Application Notes

The introduction of a 3,4,5-trifluorobenzoyl group at the N-terminus of a peptide offers several potential advantages:

-

¹⁹F NMR Spectroscopy: The three fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of peptide conformation, dynamics, and interactions with biological targets without the background noise present in ¹H NMR.

-

Enhanced Stability: The benzoyl cap can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life. The electron-withdrawing nature of the fluorine atoms can further enhance the stability of the amide bond.

-

Modulation of Physicochemical Properties: The trifluorobenzoyl group increases the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins.

-

Unique Molecular Tag: The trifluorobenzoyl moiety can act as a unique tag for the purification and detection of the modified peptide.

While specific quantitative data for the efficiency of this compound in peptide capping is not extensively reported in the literature, the following table provides a template for researchers to summarize their findings when validating the proposed protocol.

Quantitative Data Summary (Template)

| Parameter | Result | Method of Determination | Notes |

| Capping Efficiency | e.g., >99% | Kaiser Test / TNBS Test | To be performed immediately after the capping step. |

| Crude Peptide Purity | e.g., 85% | RP-HPLC (220 nm) | Purity before purification. |

| Final Peptide Purity | e.g., >98% | RP-HPLC (220 nm) | Purity after purification. |

| Overall Yield | e.g., 70% | Based on initial resin loading | |

| ¹⁹F NMR Chemical Shift | e.g., -135 ppm | ¹⁹F NMR Spectroscopy |

Experimental Protocols

The following is a proposed protocol for the N-terminal capping of a resin-bound peptide using this compound. This protocol is based on standard procedures for N-terminal acylation in solid-phase peptide synthesis.[1][2] Researchers should optimize the conditions for their specific peptide sequence and resin.

Protocol: N-Terminal Capping with this compound

1. Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis (SPPS) reaction vessel

-

Shaker or bubbler for mixing

2. Reagent Preparation:

-

Capping Solution: Prepare a 0.5 M solution of this compound in DMF. For example, to prepare 2 mL of the solution, dissolve 194.5 mg of this compound in 2 mL of DMF. This solution should be prepared fresh before use.

-

Base Solution: Prepare a 1.0 M solution of DIEA in DMF. For example, to prepare 1 mL of the solution, add 174 µL of DIEA to 826 µL of DMF.

3. Capping Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).

-

Washing: After deprotection, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Pre-equilibration with Base: Add the 1.0 M DIEA solution (2 equivalents relative to the resin loading) to the resin and agitate for 2 minutes. This step neutralizes the ammonium salt formed during deprotection.

-

Capping Reaction:

-

Drain the base solution.

-

Immediately add the 0.5 M this compound solution (5 equivalents relative to the resin loading) to the reaction vessel.

-

Add the 1.0 M DIEA solution (5 equivalents relative to the resin loading).

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Reaction: The completion of the capping reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test. A negative result (e.g., colorless beads in the Kaiser test) indicates complete capping.

-

Washing: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Drying: Dry the resin under a stream of nitrogen or in vacuo. The resin is now ready for cleavage or further modifications.

4. Peptide Cleavage and Purification:

-

Cleave the N-terminally capped peptide from the resin using a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for SPPS with N-terminal capping.

Caption: Analytical applications of the trifluorobenzoyl group.

References

Application Notes & Protocols: 3,4,5-Trifluorobenzoyl Chloride as a Derivatizing Agent for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of polar, low-volatility compounds containing active hydrogen atoms, such as primary and secondary amines, phenols, and alcohols, presents a significant challenge in gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is a crucial sample preparation step to overcome these challenges. 3,4,5-Trifluorobenzoyl chloride is an acylating reagent that converts these polar functional groups into more volatile, thermally stable, and chromatographically amenable derivatives.[1][2][3] The introduction of the trifluorobenzoyl group enhances chromatographic peak shape, improves resolution, and significantly increases detection sensitivity.[1] The highly electronegative fluorine atoms make the resulting derivatives particularly responsive to sensitive detection techniques like electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).[1][3]

Principle of Derivatization

The derivatization reaction involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenol or alcohol attacks the electrophilic carbonyl carbon of this compound. This process results in the formation of a stable amide or ester derivative, respectively, and hydrochloric acid (HCl) as a byproduct.[3] The reaction is typically performed in an alkaline medium to neutralize the HCl and drive the reaction to completion.[1][3]

Caption: Reaction scheme for derivatization with this compound.

Experimental Protocols

The following protocols provide a general framework for the derivatization of primary and secondary amines. Optimization may be required for specific analytes and matrices.

Protocol 1: Derivatization of Amines in Aqueous Samples

This protocol is suitable for the analysis of amines in biological fluids or environmental water samples.

Materials:

-

This compound solution (e.g., 10% in a dry, non-protic solvent like acetonitrile or toluene)

-

Saturated sodium bicarbonate solution or carbonate buffer (pH ~10)[1][3]

-

Organic extraction solvent (e.g., hexane, toluene, ethyl acetate)[1][2]

-

Anhydrous sodium sulfate

-

Vortex mixer, centrifuge, and nitrogen evaporator

-

GC-MS vials and autosampler

Procedure:

-

Sample Preparation: To 1 mL of the aqueous sample (or standard) in a glass vial, add an appropriate internal standard.

-

pH Adjustment: Add 1 mL of saturated sodium bicarbonate solution to make the sample alkaline.[3]

-

Derivatization & Extraction: Add 100 µL of the 10% this compound solution and 2 mL of the organic extraction solvent.[3]

-

Reaction: Cap the vial tightly and vortex vigorously for 2-5 minutes at room temperature. For less reactive amines, incubate at 60°C for 15-30 minutes.[2][3][4]

-

Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.[1]

-

Isolation: Carefully transfer the upper organic layer to a clean tube or vial.[1]

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.[1][2]

-

Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.[4]

-

Reconstitution: Reconstitute the dried residue in a suitable volume of solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.[1][4]

Protocol 2: In-Syringe Derivatization and Extraction

This is a rapid method for clean aqueous samples that minimizes sample handling and solvent usage.

Materials:

-

This compound solution

-

Bicarbonate buffer (pH 10.5)[5]

-

Extraction solvent (e.g., toluene)

-

GC syringe (10 µL or greater)

Procedure:

-